Home > Products > Screening Compounds P52891 > RXFP1 receptor agonist-7
RXFP1 receptor agonist-7 -

RXFP1 receptor agonist-7

Catalog Number: EVT-15275691
CAS Number:
Molecular Formula: C40H32F5N3O7
Molecular Weight: 761.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RXFP1 is classified as a class A rhodopsin-like GPCR. It is characterized by a multi-domain structure that includes an ectodomain composed of leucine-rich repeats and an LDLa module. The receptor is encoded by the RXFP1 gene located on chromosome 4 in humans. The receptor's activation leads to diverse cellular responses, making it a target for pharmacological research and drug development due to its involvement in several diseases, including cancer and cardiovascular disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of RXFP1 receptor agonist-7 involves the design of a single-chain derivative of the relaxin hormone. Traditional relaxin peptides are complex two-chain structures that pose challenges in terms of production and stability. The B7-33 analogue was synthesized to enhance water solubility and reduce aggregation by replacing cysteine residues with serine, thus preventing dimerization. This modification allows for easier production while maintaining biological activity.

The synthesis process typically includes:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques to create the linear peptide structure.
  2. Purification: Employing high-performance liquid chromatography to purify the synthesized peptide.
  3. Characterization: Analyzing the final product using mass spectrometry and nuclear magnetic resonance to confirm its structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of RXFP1 receptor agonist-7 (B7-33) is characterized by its linear configuration, which retains key binding residues necessary for interaction with RXFP1. The peptide consists of approximately 33 amino acids with a net positive charge due to strategically placed basic residues.

Key structural features include:

  • Hydrophobic Regions: Critical for binding to the hydrophobic pockets of RXFP1.
  • Binding Motifs: Specific amino acids that interact with the receptor's transmembrane domains.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving RXFP1 receptor agonist-7 are related to its binding interactions with RXFP1. Upon binding, B7-33 activates downstream signaling pathways through conformational changes in the receptor. These changes facilitate interactions with G proteins, leading to cellular responses such as increased levels of cyclic adenosine monophosphate or activation of extracellular-signal-regulated kinases.

The binding mechanism has been elucidated through site-directed mutagenesis studies combined with computational modeling, revealing that B7-33 binds at an allosteric site distinct from the orthosteric site typically occupied by natural ligands like relaxin.

Mechanism of Action

Process and Data

The mechanism of action for RXFP1 receptor agonist-7 involves several steps:

  1. Binding: B7-33 binds to RXFP1 at an allosteric site, inducing a conformational change.
  2. G Protein Activation: This conformational change activates associated G proteins (e.g., Gαs), initiating intracellular signaling cascades.
  3. Signal Transduction: The activated pathways lead to various cellular responses, including modulation of gene expression and enzyme activity.

Studies have shown that B7-33 preferentially activates the extracellular-signal-regulated kinase pathway over cyclic adenosine monophosphate signaling, providing insights into its unique pharmacological profile.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RXFP1 receptor agonist-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,800 Daltons.
  • Solubility: Highly soluble in aqueous solutions due to its modified structure.
  • Stability: Enhanced stability compared to traditional relaxin peptides due to its single-chain configuration.

These properties make B7-33 a promising candidate for therapeutic applications targeting RXFP1-related pathways.

Applications

Scientific Uses

RXFP1 receptor agonist-7 has significant potential in scientific research and therapeutic applications:

  • Cardiovascular Research: Investigating its role in vasodilation and heart failure treatment.
  • Anti-Fibrotic Therapy: Exploring its efficacy in preventing or reversing organ fibrosis in preclinical models.
  • Cancer Research: Evaluating its effects on tumor growth inhibition without promoting adverse effects associated with traditional relaxin therapies.
Molecular Mechanisms of RXFP1 Receptor Activation

Structural Determinants of RXFP1 Agonist Binding

Role of the LDLa Module in Signal Transduction

The low-density lipoprotein class A (LDLa) module at the N-terminus of RXFP1 is indispensable for receptor activation. This 40–50 residue domain, stabilized by three disulfide bonds and a calcium ion, serves as an intramolecular activation switch rather than a ligand-binding domain. Mutagenesis studies reveal that hydrophobic residues Leu-7, Tyr-9, and Lys-17 within the LDLa module form a functional triad essential for signal transduction. Substitution of Leu-7 or Tyr-9 with alanine abolishes cAMP signaling despite intact relaxin binding, indicating their role in triggering conformational changes in the transmembrane domain [7] [9]. Chimeric receptors replacing RXFP1’s LDLa with the homologous LDL receptor LB2 module exhibit normal ligand binding but fail to activate Gαs coupling, confirming the module’s unique signaling function [7] [9]. Molecular dynamics simulations suggest the LDLa module engages with the RXFP1 transmembrane domain through hydrophobic interactions, acting as a "tethered agonist" upon relaxin-induced repositioning [4] [10].

Table 1: Functional Impact of LDLa Module Mutations on RXFP1 Signaling

MutationCalcium BindingLigand BindingcAMP ResponseMolecular Mechanism
LDLa deletionN/ANormalAbolishedLoss of activation interface
L7AIntactNormalAbolishedDisrupted hydrophobic interaction
Y9AIntactNormalAbolishedDisrupted hydrophobic interaction
K17AIntactNormalReduced by 80%Impaired electrostatic/hydrophobic contact
D36A (Ca²⁺ site)LostNormalAbolishedStructural destabilization of LDLa fold

Leucine-Rich Repeat (LRR) Domain Interactions with Agonist-7

The extracellular leucine-rich repeat (LRR) domain serves as the primary docking site for relaxin-family agonists. This horseshoe-shaped structure contains 10 LRRs that form a hydrophobic groove accommodating the agonist’s B-chain. Critical residues for Agonist-7 binding include Tyr89, Leu92, and Phe96 in LRR5–7, which establish van der Waals contacts with the peptide’s conserved Arg-X-X-X-Arg-X-Ile/Val motif [1] [5]. Agonist-7 derivatives like SA10SC-RLX retain high affinity for the LRR domain through optimized B-chain residues, though truncation of the A-chain reduces interactions with auxiliary sites [4] [10]. Notably, species-specific differences in LRR sequences explain why certain agonists (e.g., rat relaxin) activate human RXFP1 but not RXFP2, despite 60% LRR homology [9] [10]. Hydrogen-deuterium exchange mass spectrometry reveals that agonist binding induces long-range stabilization of the LRR-LDLa hinge region, facilitating transmission of conformational changes toward the transmembrane domain [1] [5].

Extracellular Loop 2 (ECL2) Conformational Dynamics in Activation

Cryo-EM structures of active RXFP1 reveal that extracellular loop 2 (ECL2) undergoes dramatic conformational rearrangement to function as an intramolecular ligand. In the inactive state, ECL2 projects away from the transmembrane bundle. Upon relaxin binding, ECL2 folds into the orthosteric pocket, where Phe564 and Leu566 insert into a hydrophobic cavity formed by transmembrane helices 3, 5, 6, and 7 (Figure 2b) [1] [10]. This "autoinhibition release" mechanism is distinct among GPCRs:

  • Key residues: Phe564ECL2 and Leu566ECL2 form stabilizing contacts with TM3 (Cys485), TM5 (Tyr599), and TM7 (Trp664)
  • Disulfide switch: The conserved Cys563-Cys485 tether between ECL2 and TM3 reorganizes during activation
  • Agonist-7 synergy: Agonist binding to LRRs displaces the hinge region, removing steric constraints on ECL2 movement [1] [10]

Table 2: Functional Consequences of ECL2 Mutations in RXFP1

MutationReceptor ExpressionBasal ActivityAgonist-Induced cAMPProposed Structural Role
F564ANormalNormalReduced by 98%Loss of hydrophobic anchoring in TM core
L566DReduced (33% of WT)ReducedAbolishedSteric clash in orthosteric pocket
C563ANormalElevatedReduced by 85%Destabilized ECL2-TM3 tethering

This ECL2-mediated activation is conserved in single-chain agonists like SA10SC-RLX, which induce identical conformational changes despite lacking the native relaxin A-chain [4] [10]. Molecular dynamics simulations show that Agonist-7 binding accelerates ECL2 transition into the transmembrane pocket by 20-fold compared to apo-receptor, explaining its potency in cAMP accumulation assays [1].

Allosteric Modulation by Small Molecules

Small molecule agonists like ML290 bind a novel allosteric site in the RXFP1 transmembrane bundle, distinct from the ECL2 interface. Key interactions involve:

  • Hydrophobic pocket: Formed by Trp664 (TM7), Phe668 (TM7), and Leu670 (TM7)
  • Species selectivity: Determined by Gly659/Thr660 in ECL3, which forms a hydrogen-bond gate in human RXFP1
  • Signaling bias: ML290 activates Gαs without recruiting β-arrestin, unlike peptide agonists [5] [10]

Mutagenesis of Trp664 to alanine reduces ML290 potency by >100-fold but minimally affects relaxin signaling, confirming target specificity. This allosteric site enables receptor activation even in LDLa-deficient mutants, demonstrating its functional independence from the canonical activation pathway [5].

Therapeutic Implications of Activation Mechanisms

Understanding these molecular mechanisms enables rational design of:

  • Peptide mimetics (e.g., B7-33, SA10SC-RLX): Optimized for sustained RXFP1 activation via LRR binding and enhanced plasma stability [4] [10]
  • Small molecules (e.g., ML290): Target allosteric sites for tissue-specific signaling without fibrosis-promoting effects [5] [8]
  • Dual-target agonists: Engineered to co-activate RXFP1 and angiotensin II type 2 receptors for synergistic antifibrotic effects [8]

Properties

Product Name

RXFP1 receptor agonist-7

IUPAC Name

2-[4-fluoro-3-[3-[[3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]naphthalen-2-yl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(oxane-4-carbonylamino)acetic acid

Molecular Formula

C40H32F5N3O7

Molecular Weight

761.7 g/mol

InChI

InChI=1S/C40H32F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h2-11,16-21,35H,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53)

InChI Key

CRTHYVIGSLWSRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=CC5=CC=CC=C5C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.